molecular formula C33H43N5O5 B1220867 Mergocriptine CAS No. 81968-16-3

Mergocriptine

Cat. No.: B1220867
CAS No.: 81968-16-3
M. Wt: 589.7 g/mol
InChI Key: AFFLEALSHYGOOD-NOURLPFCSA-N
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Description

Mergocriptine: is a synthetic long-acting ergot derivative and a dopaminergic agonist. It is primarily used in research settings and has shown potential in various therapeutic applications. This compound is known for its ability to interact with dopamine receptors, making it a compound of interest in neurological and psychiatric research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mergocriptine is synthesized through a series of chemical reactions involving ergot alkaloids. The synthetic route typically involves the modification of the ergotamine structure to introduce specific functional groups that enhance its dopaminergic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to remove any impurities and ensure the final product meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Mergocriptine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

Mergocriptine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of ergot derivatives and their interactions with various reagents.

    Biology: Investigated for its effects on cellular processes and receptor interactions, particularly in the context of dopamine signaling.

    Medicine: Explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as Parkinson’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Mergocriptine exerts its effects primarily through its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction leads to the activation of various signaling pathways that regulate neurotransmission, motor control, and other physiological processes. The molecular targets of this compound include dopamine D2 receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Uniqueness of Mergocriptine: this compound is unique due to its specific structural modifications that enhance its dopaminergic activity and prolong its duration of action. Unlike other ergot derivatives, this compound has shown a distinct profile in terms of receptor binding affinity and pharmacokinetics, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

81968-16-3

Molecular Formula

C33H43N5O5

Molecular Weight

589.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39)/t20-,25-,26+,27+,32-,33+/m1/s1

InChI Key

AFFLEALSHYGOOD-NOURLPFCSA-N

Isomeric SMILES

CC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N[C@]4(C(=O)N5[C@H](C(=O)N6CCC[C@H]6[C@@]5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1

SMILES

CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1

Canonical SMILES

CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1

Synonyms

2-CBM
2-methyl-alpha-ergocryptine
CBM 36-733
CBM-36-733
CBM36-733
mergocriptine
mergocryptine

Origin of Product

United States

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